An In-depth Technical Guide to 7-Chloro-2-vinylquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 7-Chloro-2-vinylquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-vinylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in various pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 7-Chloro-2-vinylquinoline, with a focus on data relevant to researchers and professionals in the field of drug discovery.
Chemical Structure and Identifiers
The structure of 7-Chloro-2-vinylquinoline consists of a quinoline ring system chlorinated at the 7th position and substituted with a vinyl group at the 2nd position.
| Identifier | Value |
| IUPAC Name | 7-chloro-2-ethenylquinoline[1] |
| CAS Number | 177748-00-4[1] |
| Molecular Formula | C₁₁H₈ClN[1] |
| SMILES | C=CC1=NC2=C(C=C1)C=C(C=C2)Cl |
| InChI | InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 |
| InChIKey | BQWZIPWUDXJPBG-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-2-vinylquinoline is presented below. It is important to note that while some experimental data is available, values for melting point and solubility are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Weight | 189.64 g/mol [1] | PubChem |
| Boiling Point | 305.568 °C at 760 mmHg[2] | Echemi Safety Data Sheet |
| Melting Point | Data not available | N/A |
| Density | 1.226 g/cm³ | Echemi Safety Data Sheet |
| Vapor Pressure | 0.001 mmHg at 25 °C | Echemi Safety Data Sheet |
| Flash Point | 167.274 °C[2] | Echemi Safety Data Sheet |
| Solubility | Data not available | N/A |
| LogP | 3.6 | PubChem (Predicted) |
Spectroscopic Data
Note: The following data is for 7-Chloro-2-methylquinoline .
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¹H NMR Spectrum: (400 MHz, CDCl₃) δ 8.00 (d, J=8.5 Hz, 1H), 7.98 (d, J=2.1 Hz, 1H), 7.67 (d, J=8.5 Hz, 1H), 7.41 (dd, J=8.5, 2.1 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 2.72 (s, 3H).
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¹³C NMR Spectrum: Data for the carbon chemical shifts of the precursor are also available and can be used as a reference for the synthesized vinyl derivative.
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Mass Spectrum (EI): For 7-chloro-2-methylquinoline, the molecular ion peak (M+) is observed at m/z 177, with another significant peak at m/z 179 corresponding to the ³⁷Cl isotope.[3]
Synthesis of 7-Chloro-2-vinylquinoline
The primary synthetic route to 7-Chloro-2-vinylquinoline involves the reaction of its precursor, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), with formaldehyde. While a detailed, peer-reviewed experimental protocol for this specific conversion is not widely published, the general methodology can be inferred from patent literature.
Experimental Protocol: Synthesis of the Precursor, 7-Chloro-2-methylquinoline
The precursor, 7-chloro-2-methylquinoline, can be synthesized via a Doebner-von Miller reaction. A variety of protocols exist, and one such example is outlined below, based on patent literature.
Materials:
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m-Chloroaniline
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Crotonaldehyde
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Hydrochloric Acid
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An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or a modern equivalent)
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Solvent (e.g., water or an organic solvent)
Procedure:
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A mixture of m-chloroaniline and concentrated hydrochloric acid in water is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
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The mixture is heated, and crotonaldehyde is added dropwise with stirring.
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An oxidizing agent is introduced, and the reaction mixture is refluxed for several hours.
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After cooling, the mixture is made alkaline with a base (e.g., sodium hydroxide) to precipitate the crude product.
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The crude product is then purified, typically by steam distillation followed by recrystallization from a suitable solvent like ethanol or hexane.
Note: This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and the choice of oxidizing agent, can vary and should be optimized.
Experimental Workflow: Conversion to 7-Chloro-2-vinylquinoline
The conversion of 7-chloro-2-methylquinoline to 7-Chloro-2-vinylquinoline typically involves a condensation reaction with formaldehyde.
Caption: Synthetic workflow for 7-Chloro-2-vinylquinoline.
Applications in Drug Development
Quinoline derivatives are a well-established class of compounds in pharmaceutical sciences, with applications ranging from antimalarial to anticancer agents. 7-Chloro-2-vinylquinoline serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is a precursor in some synthetic routes for Montelukast, a leukotriene receptor antagonist used in the treatment of asthma. The vinyl group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures for screening in drug discovery programs.
Safety and Handling
7-Chloro-2-vinylquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
7-Chloro-2-vinylquinoline is a molecule with significant potential as a building block in the development of new therapeutic agents. While there are gaps in the publicly available experimental data for some of its physical and spectroscopic properties, its synthesis from 7-chloro-2-methylquinoline is an established transformation. This guide provides a foundational understanding of its chemical characteristics for researchers and scientists engaged in drug discovery and development. Further experimental work is encouraged to fully characterize this compound and explore its utility in medicinal chemistry.
